Cas no 29268-18-6 (N-(Phenylsulfonyl)-L-alanine)

N-(Phenylsulfonyl)-L-alanine is a chiral sulfonamide derivative of L-alanine, commonly utilized in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of peptidomimetics and biologically active compounds. The phenylsulfonyl group enhances stability and reactivity, facilitating selective modifications in peptide coupling and asymmetric synthesis. The L-configuration ensures compatibility with natural amino acid-based systems, making it valuable for stereoselective applications. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and probing structure-activity relationships. High purity and well-defined stereochemistry further contribute to its reliability in research and industrial applications.
N-(Phenylsulfonyl)-L-alanine structure
N-(Phenylsulfonyl)-L-alanine structure
Product Name:N-(Phenylsulfonyl)-L-alanine
CAS No:29268-18-6
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD08691069
CID:1440678
PubChem ID:7114743
Update Time:2025-09-27

N-(Phenylsulfonyl)-L-alanine Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, N-(phenylsulfonyl)-
    • SR-01000480139
    • CS-0217838
    • KHLXTMZRKBVYST-ZETCQYMHSA-N
    • SR-01000480139-1
    • N-(Phenylsulfonyl)-L-alanine
    • N-(Phenylsulfonyl)-L-alanine (Bes-L-Ala-OH)
    • (S)-2-((Phenylsulfonyl)amino)propanoic acid
    • (2S)-2-[(phenylsulfonyl)amino]propanoicacid
    • G30288
    • N-benzenesulfonylalanine
    • (2S)-2-[(phenylsulfonyl)amino]propanoic acid
    • SCHEMBL702794
    • MFCD08691069
    • NS-02939
    • (2S)-2-(benzenesulfonamido)propanoic acid
    • EN300-87594
    • (S)-2-(phenylsulfonamido)propanoic acid
    • AKOS001656301
    • ALBB-028303
    • (2S)-2-benzenesulfonamidopropanoic acid
    • DTXSID50427788
    • 29268-18-6
    • Alanine, N-(phenylsulfonyl)-
    • MDL: MFCD08691069
    • Inchi: 1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1
    • InChI Key: KHLXTMZRKBVYST-ZETCQYMHSA-N
    • SMILES: S(C1C=CC=CC=1)(N[C@H](C(=O)O)C)(=O)=O

Computed Properties

  • Exact Mass: 229.04093
  • Monoisotopic Mass: 229.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 83.47

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N-(Phenylsulfonyl)-L-alanine Suppliers

Amadis Chemical Company Limited
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(CAS:29268-18-6)N-(Phenylsulfonyl)-L-alanine
Order Number:A1151707
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:16
Price ($):194.0/680.0
Email:sales@amadischem.com

Additional information on N-(Phenylsulfonyl)-L-alanine

Recent Advances in the Study of N-(Phenylsulfonyl)-L-alanine (CAS: 29268-18-6) and Its Applications in Chemical Biology and Medicine

N-(Phenylsulfonyl)-L-alanine (CAS: 29268-18-6) is a chemically modified amino acid derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by the introduction of a phenylsulfonyl group to the L-alanine backbone, exhibits unique physicochemical properties that make it a valuable building block in drug design and biochemical research. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, enzyme inhibitors, and peptide-based therapeutics.

One of the most notable applications of N-(Phenylsulfonyl)-L-alanine lies in its role as a precursor for the development of protease inhibitors. Proteases play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Researchers have demonstrated that the sulfonamide moiety in N-(Phenylsulfonyl)-L-alanine can effectively interact with the active sites of certain proteases, thereby modulating their activity. This property has been exploited in the design of novel inhibitors for diseases such as cancer, viral infections, and inflammatory disorders.

In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the structural-activity relationship of N-(Phenylsulfonyl)-L-alanine derivatives as potential inhibitors of matrix metalloproteinases (MMPs). The research team synthesized a series of analogs and evaluated their inhibitory potency against MMP-2 and MMP-9, two enzymes implicated in tumor metastasis and angiogenesis. The results revealed that subtle modifications to the phenyl ring could significantly enhance selectivity and binding affinity, providing valuable insights for future drug development efforts.

Another emerging application of N-(Phenylsulfonyl)-L-alanine is in the field of peptide-based drug delivery systems. Its unique chemical structure allows for improved stability and membrane permeability of therapeutic peptides. A 2023 study in Bioconjugate Chemistry demonstrated that incorporation of this modified amino acid into cell-penetrating peptides resulted in enhanced cellular uptake and bioavailability, addressing one of the major challenges in peptide therapeutics.

The synthetic versatility of N-(Phenylsulfonyl)-L-alanine has also been explored in materials science. Researchers have utilized it as a building block for the creation of functionalized polymers with potential biomedical applications. These polymers exhibit interesting properties such as pH-responsive behavior and selective molecular recognition capabilities, making them promising candidates for drug delivery and biosensing applications.

From a mechanistic perspective, computational studies have provided deeper insights into the molecular interactions of N-(Phenylsulfonyl)-L-alanine with biological targets. Molecular docking and dynamics simulations have revealed that the sulfonamide group forms stable hydrogen bonds with key residues in enzyme active sites, while the phenyl ring contributes to hydrophobic interactions. These findings are guiding the rational design of more potent and selective derivatives.

Despite these promising developments, challenges remain in the optimization of N-(Phenylsulfonyl)-L-alanine-based compounds. Issues such as metabolic stability, toxicity profiles, and synthetic scalability need to be addressed through further research. Current efforts are focusing on structure-based drug design approaches and the development of efficient synthetic routes to access diverse derivatives.

In conclusion, N-(Phenylsulfonyl)-L-alanine (CAS: 29268-18-6) represents a versatile scaffold with multiple applications in chemical biology and medicine. Recent advances have highlighted its potential in drug discovery, peptide therapeutics, and biomaterials development. As research continues to uncover new aspects of its biological activity and synthetic utility, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and biomedical tools.

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Amadis Chemical Company Limited
(CAS:29268-18-6)N-(Phenylsulfonyl)-L-alanine
A1151707
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/680.0
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